



# Application Notes and Protocols for Photocatalytic Hydrogen Evolution using Decamethylruthenocene

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Compound of Interest		
Compound Name:	Decamethylruthenocene	
Cat. No.:	B15500432	Get Quote

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### Introduction

**Decamethylruthenocene**, [Cp\*2Rull], has emerged as a promising molecule for photocatalytic hydrogen evolution. A key advantage of this organometallic complex is its ability to function as both a photosensitizer and a catalyst, obviating the need for an additional sensitizer in the hydrogen evolution reaction (HER).[1][2][3][4] This dual role simplifies the catalytic system and provides a valuable platform for studying the fundamental mechanisms of light-driven hydrogen production.

The photocatalytic process is initiated by the protonation of **decamethylruthenocene** by an acid source to form a **decamethylruthenocene** hydride species,  $[Cp_2Ru^{\prime\prime}(H)]^+.[1][2][3][4]$  Subsequent photoexcitation of this hydride intermediate leads to the release of molecular hydrogen. The resulting oxidized species,  $[Cp_2Ru^{|||}]^+$ , can then be electrochemically regenerated to complete the catalytic cycle, enabling sustained hydrogen production.[4][5][6] This system has demonstrated a notable internal quantum yield of 25% for hydrogen evolution when coupled with electrochemical recycling.[4][5][6]

These application notes provide an overview of the photocatalytic system, key performance data, and detailed experimental protocols for researchers interested in utilizing **decamethylruthenocene** for photocatalytic hydrogen evolution.



## **Data Presentation**

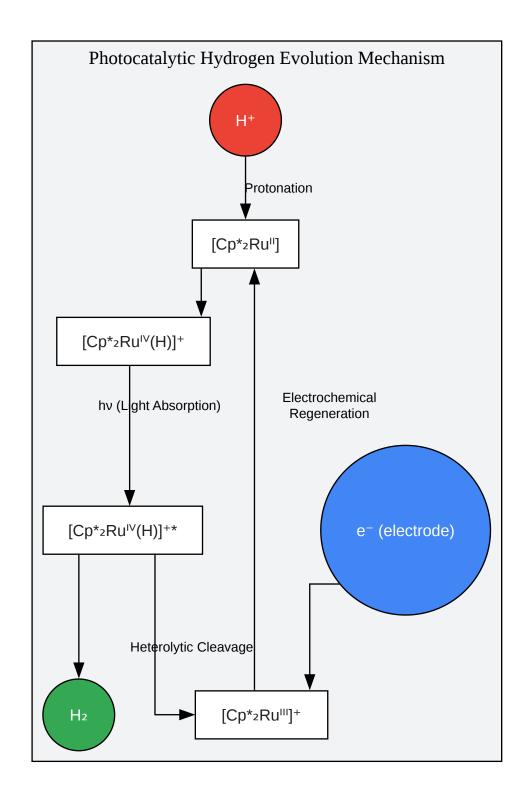
The following table summarizes the key quantitative data reported for the photocatalytic hydrogen evolution using **decamethylruthenocene**. While extensive graphical data can be found in the primary literature, this table provides a concise summary of the headline performance metrics.

Parameter	Value	Conditions	Source
Internal Quantum Yield (QY)	25%	Photo-electrochemical setup with in-situ regeneration of the catalyst.	[4][5][6]
Excitation Wavelength for H <sub>2</sub> Evolution	243 nm	Corresponds to the main absorption band of the [Cp <sub>2</sub> Ru <sup>IV</sup> (H)] <sup>+</sup> intermediate.	[5]
Excitation Wavelength for [Cp2Ru <sup>III</sup> ]+ Production	365 nm	For the initial reduction of protons by [Cp*2Ru <sup>II</sup> ].	[5]

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the proposed mechanism for photocatalytic hydrogen evolution by **decamethylruthenocene** and a general experimental workflow.

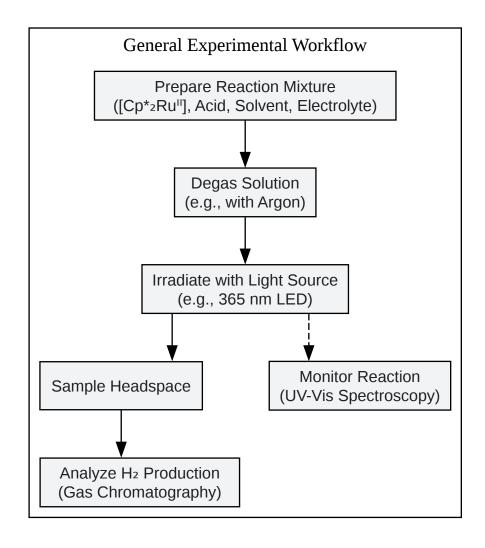




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Caption: Proposed mechanism of photocatalytic hydrogen evolution by **decamethylruthenocene**.





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